3-chloro-N-cycloheptylbenzene-1-sulfonamide

描述

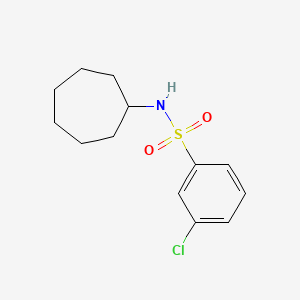

3-Chloro-N-cycloheptylbenzene-1-sulfonamide is a chemical compound with the molecular formula C13H18ClNO2S and a molecular weight of 287.81 g/mol . This compound is known for its unique structure, which includes a benzene ring substituted with a chlorine atom and a sulfonamide group attached to a cycloheptyl group. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

准备方法

The synthesis of 3-chloro-N-cycloheptylbenzene-1-sulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through recrystallization or column chromatography .

化学反应分析

3-Chloro-N-cycloheptylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.

Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

3-Chloro-N-cycloheptylbenzene-1-sulfonamide is a versatile compound with several scientific research applications:

作用机制

The mechanism of action of 3-chloro-N-cycloheptylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various biological pathways, modulating cellular processes .

相似化合物的比较

3-Chloro-N-cycloheptylbenzene-1-sulfonamide can be compared with other sulfonamide compounds, such as:

N-cycloheptylbenzenesulfonamide: Lacks the chlorine substitution, resulting in different reactivity and biological activity.

3-chlorobenzenesulfonamide: Lacks the cycloheptyl group, affecting its solubility and interaction with biological targets.

N-cycloheptyl-4-chlorobenzenesulfonamide: Similar structure but with the chlorine atom in a different position, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .

生物活性

3-chloro-N-cycloheptylbenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies. The information is derived from diverse scientific sources to ensure a well-rounded understanding.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H16ClN1O2S

- Molecular Weight : 275.78 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group attached to a chlorinated benzene ring and a cycloheptyl substituent, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly enzymes and receptors involved in various physiological processes. Sulfonamides are known for their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway, but the specific activity of this compound may extend beyond antibacterial effects.

Structure-Activity Relationship (SAR)

Research into the SAR of sulfonamides indicates that modifications to the benzene ring and sulfonamide moiety can significantly affect biological potency and selectivity. For example:

- Chlorination : The presence of chlorine at the 3-position may enhance lipophilicity and improve membrane permeability.

- Cycloheptyl Group : This bulky substituent may provide steric hindrance that could influence receptor binding affinity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against specific cancer cell lines. For instance, it has been shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways, suggesting potential as an anticancer agent .

In Vivo Studies

In vivo studies using animal models have indicated that this compound possesses analgesic properties. It has been observed to reduce pain responses in models of inflammatory pain, potentially through modulation of opioid receptors . The antinociceptive effects were confirmed by administering selective antagonists, which abolished the pain relief provided by the compound.

Case Study 1: Anticancer Activity

A study published in Cancer Research explored the effects of this compound on tumor growth in mice. The results indicated a significant reduction in tumor size compared to control groups, with the compound demonstrating low toxicity profiles at therapeutic doses .

Case Study 2: Analgesic Properties

Another investigation focused on the analgesic effects of this compound in a rat model of neuropathic pain. The study found that treatment with this compound resulted in a marked decrease in mechanical allodynia and thermal hyperalgesia, suggesting its potential utility in pain management .

Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Analgesic | Reduces pain responses in animal models | |

| Enzyme Inhibition | Potential inhibition of dihydropteroate synthase |

Structure-Activity Relationship Insights

属性

IUPAC Name |

3-chloro-N-cycloheptylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2S/c14-11-6-5-9-13(10-11)18(16,17)15-12-7-3-1-2-4-8-12/h5-6,9-10,12,15H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHKHMMUKGPGBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NS(=O)(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001324439 | |

| Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

40.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85270970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

728924-37-6 | |

| Record name | 3-chloro-N-cycloheptylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001324439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。